4-(Trifluoromethyl)thiazole-2-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)thiazole-2-carboxylic acid is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . It is used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid involves various chemical reactions. For instance, the reaction mixture is stirred overnight at 40 degrees Celsius, and the progress of the reaction is monitored using TLC. After the raw materials have completely reacted, the crude reaction system is extracted with ethyl acetate and water. The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule 2-methyl-4-trifluoromethyl-5-thiazole carboxylic acid with a yield of 99% .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)thiazole-2-carboxylic acid is C5H2F3NO2S . Its molecular weight is 197.14 . The structure contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)thiazole-2-carboxylic acid are complex and can lead to various products. For example, the replacement of the NH2 group with a substituted phenyl ring significantly increases the antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)thiazole-2-carboxylic acid is a solid with a melting point of 179-184 °C . Its SMILES string is OC(=O)c1csc(n1)C(F)(F)F .Scientific Research Applications
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Medicinal Chemistry
- Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
- The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
- Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
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Anticancer Activity
- A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .
- Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .
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Antimicrobial Activity
- Thiazole compounds play an important role in nature and have a diverse range of biological effects such as antitumor, antibacterial, antimicrobial, anti-viability, anti-inflammatory .
- In past decades, amide containing heterocycles are reported as a class of compounds displaying extensive biological activities .
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Organic Synthesis and Medicinal Chemistry
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Fungicidal Mixture
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Neuroprotective Activity
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Antihypertensive Activity
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Antischizophrenia Activity
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAFLBUSAICKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595473 |
Source
|
Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiazole-2-carboxylic acid | |
CAS RN |
944900-55-4 |
Source
|
Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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